(S)-Volinanserin

Catalog No.
S546853
CAS No.
139290-65-6
M.F
C22H28FNO3
M. Wt
373.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Volinanserin

CAS Number

139290-65-6

Product Name

(S)-Volinanserin

IUPAC Name

(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol

Molecular Formula

C22H28FNO3

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1

InChI Key

HXTGXYRHXAGCFP-OAQYLSRUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(R)-(2,3-dimethoxyphenyl)(1-(2-(4-fluorophenyl)ethyl)piperidin-4-yl)methanol, 4-piperidinemethanol, alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenyl)ethyl)-, (alpha-R)-, alpha-(2,3-dimethoxyphenyl)-1-(2-(4-fluorophenylethyl))-4-piperidine methanol, M100907, MDL 100,907, MDL 100105, MDL 100907, MDL-100,907, MDL-100907, MDL100105, volinanserin

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O

The exact mass of the compound Volinanserin is 373.2053 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-Volinanserin, also known as (R)-(+)-MDL 100,907, is the biologically active enantiomer of the potent and highly selective serotonin 5-HT2A receptor antagonist, volinanserin. This compound is a critical tool in neuroscience research for investigating the roles of the 5-HT2A receptor in various physiological and pathological processes. Its high affinity and selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors make it a precise pharmacological probe. The decision to procure the specific (S)-enantiomer over its racemic mixture or other in-class substitutes is often driven by the need for stereochemical purity to ensure target specificity and reproducibility in experimental outcomes.

Substituting (S)-Volinanserin with its racemate or the (R)-enantiomer is ill-advised due to stereoselective binding at the target receptor; the pharmacological activity resides in the (S)-enantiomer. Using the racemic mixture introduces a 50% inactive component, which can lead to inaccurate dose-response relationships and potentially confounding off-target effects. Other 5-HT2A antagonists like ketanserin or pimavanserin, while targeting the same receptor, exhibit different binding affinities, selectivity profiles, and downstream signaling effects, making them unsuitable as direct replacements. For instance, ketanserin shows lower affinity for the 5-HT2A receptor compared to (S)-Volinanserin. Furthermore, differences in solubility and pharmacokinetic properties, such as oral bioavailability and half-life, between these compounds can significantly impact experimental design and outcomes, underscoring the need for the specific procurement of (S)-Volinanserin for targeted and reproducible research.

Superior Binding Affinity at the 5-HT2A Receptor Compared to Ketanserin

(S)-Volinanserin, as the active enantiomer of MDL 100,907, demonstrates a sub-nanomolar binding affinity for the 5-HT2A receptor, with a reported dissociation constant (KD) of 0.56 nM. In a direct comparison, the standard 5-HT2A antagonist, ketanserin, exhibited a two-fold lower affinity for the receptor under the same experimental conditions. Another source reports a Ki value of 0.36 nM for volinanserin.

Evidence DimensionReceptor Binding Affinity (KD)
Target Compound Data0.56 nM
Comparator Or BaselineKetanserin: ~1.12 nM (two-fold higher KD)
Quantified DifferenceApproximately 2-fold higher affinity
ConditionsRadioligand binding assay in rat cortical homogenates.

Higher affinity allows for the use of lower concentrations to achieve target saturation, reducing the risk of off-target effects and improving the precision of in vitro and in vivo studies.

High Selectivity Over Other Serotonergic and Neurotransmitter Receptors

(S)-Volinanserin exhibits high selectivity for the 5-HT2A receptor. It has over 80-fold greater selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes. Specifically, it shows 300-fold selectivity for the 5-HT2A receptor over the 5-HT1c, alpha-1 adrenergic, and D2 dopamine receptors. This high degree of selectivity is crucial for isolating the effects of 5-HT2A receptor blockade in complex biological systems.

Evidence DimensionReceptor Selectivity (Fold-difference)
Target Compound Data>80-fold for 5-HT2A over other 5-HT subtypes; 300-fold over 5-HT1c, alpha-1, and D2 receptors
Comparator Or BaselineOther serotonin, adrenergic, and dopamine receptors
Quantified Difference80 to 300-fold higher selectivity
ConditionsIn vitro receptor binding assays.

High selectivity minimizes confounding variables from interactions with other receptors, leading to more interpretable and publishable research data.

Demonstrated In Vivo Efficacy at Low Doses in Preclinical Models

In rodent models, (S)-Volinanserin has demonstrated significant in vivo effects at low doses. For instance, doses of 1 and 3 mg/kg were shown to increase non-rapid eye movement sleep (NREMS) and reduce wakefulness in rats. In another study, (S)-Volinanserin produced a dose-dependent blockade of DOI-induced head-twitch response in mice, with an AD50 of 0.0062 mg/kg, and attenuated DOI-induced intracranial self-stimulation (ICSS) depression in rats with an AD50 of 0.0040 mg/kg. This contrasts with other 5-HT2A antagonists like eplivanserin, which did not significantly modify NREMS at similar doses in the same study.

Evidence DimensionIn Vivo Efficacy (Effective Dose)
Target Compound Data1-3 mg/kg for sleep modulation; 0.0040-0.0062 mg/kg (AD50) for blocking psychedelic-induced behaviors
Comparator Or BaselineEplivanserin: No significant effect on NREMS at similar doses.
Quantified DifferenceEffective at doses where a comparator was not.
ConditionsIn vivo studies in rats and mice.

Demonstrated low-dose in vivo efficacy provides a strong rationale for its use in animal studies, potentially reducing compound requirements and associated costs.

Defined Solubility Profile for Consistent Formulation

For practical laboratory use, the solubility of (S)-Volinanserin has been characterized. It is soluble in organic solvents such as ethanol (~20 mg/ml), DMSO (~15 mg/ml), and dimethyl formamide (DMF) (~25 mg/ml). For aqueous solutions, a method of first dissolving in DMF followed by dilution in a buffer like PBS is recommended, achieving a solubility of approximately 0.5 mg/ml in a 1:1 DMF:PBS solution. This defined solubility provides a clear protocol for preparing stock solutions and formulations for in vitro and in vivo experiments, ensuring reproducibility.

Evidence DimensionSolubility
Target Compound Data~25 mg/ml in DMF, ~20 mg/ml in Ethanol, ~15 mg/ml in DMSO, ~0.5 mg/ml in 1:1 DMF:PBS
Comparator Or BaselineNot applicable
Quantified DifferenceNot applicable
ConditionsStandard laboratory solvents.

A well-defined solubility profile is critical for the reliable and reproducible preparation of experimental solutions, avoiding issues with compound precipitation and inaccurate dosing.

Precise Probing of 5-HT2A Receptor Function in Neuroscience

Given its high affinity and selectivity, (S)-Volinanserin is the compound of choice for studies aiming to specifically block the 5-HT2A receptor to elucidate its role in neurotransmission, behavior, and disease models.

Investigating Sleep Architecture and Insomnia Therapeutics

The demonstrated ability of (S)-Volinanserin to increase slow-wave sleep at low doses in preclinical models makes it a valuable tool for research into the mechanisms of sleep regulation and the development of novel treatments for insomnia.

Antagonizing Psychedelic Compounds in Preclinical Models

With its proven in vivo efficacy in blocking the behavioral effects of psychedelic agents like DOI and LSD, (S)-Volinanserin is a critical reference compound for studies on the mechanisms of hallucinogens and the development of potential therapeutic interventions.

Reference Standard in the Development of Novel 5-HT2A Antagonists

Due to its well-characterized pharmacological profile, (S)-Volinanserin serves as an essential benchmark for the in vitro and in vivo evaluation of new chemical entities targeting the 5-HT2A receptor for various therapeutic indications.

References

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

373.20532192 Da

Monoisotopic Mass

373.20532192 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EW71EE171J

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serotonin Antagonists

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

139290-65-6

Wikipedia

Volinanserin

Dates

Last modified: 08-15-2023
1: Ebdrup BH, Rasmussen H, Arnt J, Glenthøj B. Serotonin 2A receptor antagonists for treatment of schizophrenia. Expert Opin Investig Drugs. 2011 Sep;20(9):1211-23. doi: 10.1517/13543784.2011.601738. Epub 2011 Jul 8. Review. PubMed PMID: 21740279.
2: Monti JM. Serotonin control of sleep-wake behavior. Sleep Med Rev. 2011 Aug;15(4):269-81. doi: 10.1016/j.smrv.2010.11.003. Epub 2011 Apr 2. Review. PubMed PMID: 21459634.
3: Offord SJ, Wong DF, Nyberg S. The role of positron emission tomography in the drug development of M100907, a putative antipsychotic with a novel mechanism of action. J Clin Pharmacol. 1999 Aug;Suppl:17S-24S. Review. PubMed PMID: 10434243.

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